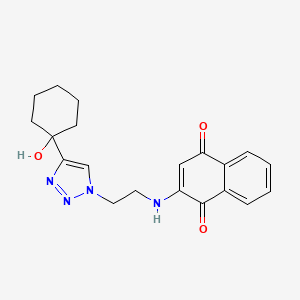

Antimalarial agent 26

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22N4O3 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

2-[2-[4-(1-hydroxycyclohexyl)triazol-1-yl]ethylamino]naphthalene-1,4-dione |

InChI |

InChI=1S/C20H22N4O3/c25-17-12-16(19(26)15-7-3-2-6-14(15)17)21-10-11-24-13-18(22-23-24)20(27)8-4-1-5-9-20/h2-3,6-7,12-13,21,27H,1,4-5,8-11H2 |

InChI Key |

FFVDEQGIDNRKDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=CN(N=N2)CCNC3=CC(=O)C4=CC=CC=C4C3=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Antimalarial Agent 26

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimalarial agent 26 is a promising 1,4-naphthoquinone derivative that has demonstrated notable activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide provides a comprehensive overview of the available characterization data for this compound and presents a representative synthesis protocol based on established methodologies for this class of molecules. The information herein is intended to support further research and development efforts in the field of antimalarial drug discovery.

Characterization of this compound

This compound has been characterized by its potent in vitro activity against P. falciparum and its selectivity over mammalian cell lines, suggesting a favorable preliminary safety profile.

Biological Activity

The following table summarizes the key in vitro and in vivo biological data for this compound.

| Parameter | Value | Cell Line / Organism | Notes |

| IC50 | 2.7 µM | Plasmodium falciparum | In vitro half-maximal inhibitory concentration. |

| CC50 | 440.9 µM | HepG2 (Human liver carcinoma) | In vitro half-maximal cytotoxic concentration. |

| CC50 | 1336 µM | Vero (Kidney epithelial cells) | In vitro half-maximal cytotoxic concentration. |

| Hemolytic Activity | < 40% | - | At concentrations from 15.6 µM to 250 µM over 2 hours. |

| In Vivo Efficacy | - | Plasmodium berghei | Inhibits parasitemia in vivo. |

Synthesis of 1,4-Naphthoquinone Derivatives: A Representative Protocol

While the specific synthesis protocol for this compound is not publicly available, the following is a detailed, representative experimental procedure for the synthesis of a 3-substituted-2-hydroxy-1,4-naphthoquinone derivative via a Mannich reaction. This method is widely used for generating libraries of such compounds for antimalarial screening.[1][2][3]

Experimental Protocol: Mannich Reaction for the Synthesis of 3-Substituted-2-hydroxy-1,4-naphthoquinone Derivatives

1. Materials and Reagents:

-

2-hydroxy-1,4-naphthoquinone (Lawsone)

-

Selected primary or secondary amine

-

Aqueous formaldehyde (37%)

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

2. Reaction Setup:

-

A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heating mantle or oil bath.

-

Standard laboratory glassware for extraction and filtration.

3. Procedure:

-

To a solution of 2-hydroxy-1,4-naphthoquinone (1.0 eq) in ethanol, add the selected amine (1.1 eq) and a catalytic amount of hydrochloric acid.

-

Stir the mixture at room temperature for 10 minutes.

-

Add aqueous formaldehyde (1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add distilled water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-substituted-2-hydroxy-1,4-naphthoquinone derivative.

4. Characterization:

-

The structure of the synthesized compound can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

-

Purity can be assessed by high-performance liquid chromatography (HPLC).

Table of Representative Reaction Parameters

| Parameter | Condition |

| Starting Material | 2-hydroxy-1,4-naphthoquinone (Lawsone) |

| Key Reagents | Amine, Formaldehyde |

| Solvent | Ethanol |

| Catalyst | Hydrochloric Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Purification Method | Column Chromatography |

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives via the Mannich reaction.

Caption: General workflow for the synthesis of 1,4-naphthoquinone derivatives.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for many 1,4-naphthoquinone antimalarials is still under investigation, but several pathways have been proposed. One of the primary hypothesized mechanisms involves the inhibition of the parasite's mitochondrial electron transport chain. Another potential mechanism is the generation of reactive oxygen species (ROS) that induce oxidative stress within the parasite.

The following diagram illustrates a hypothesized mechanism of action for 1,4-naphthoquinone antimalarials.

Caption: Hypothesized mechanism of action for 1,4-naphthoquinone antimalarials.

Conclusion

This compound represents a valuable lead compound in the ongoing search for new and effective treatments for malaria. The data presented in this guide, including its biological characterization and a representative synthetic approach, provide a foundation for further investigation. Future work should focus on elucidating its precise mechanism of action, optimizing its structure to enhance potency and drug-like properties, and conducting more extensive in vivo efficacy and safety studies. The development of novel 1,4-naphthoquinone derivatives remains a promising strategy in the global fight against malaria.

References

- 1. synthesis-and-evaluation-of-2-hydroxy-1-4-naphthoquinone-derivatives-as-potent-antimalarial-agents - Ask this paper | Bohrium [bohrium.com]

- 2. Synthesis and Evaluation of 2-Hydroxy-1,4-naphthoquinone Derivatives as Potent Antimalarial Agents [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Antimalarial Agent 26: A Technical Guide

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of compounds referred to as "antimalarial agent 26". This designation predominantly encompasses two distinct classes of molecules: synthetic derivatives of curcumin and naturally occurring flavonoids isolated from Allophylus africanus. This document, intended for researchers, scientists, and drug development professionals, details the quantitative SAR data, experimental methodologies, and key structural features influencing antimalarial potency.

Curcumin-Based Pyrazole Analogs as Antimalarial Agents

Recent research has identified curcumin, a natural polyphenol, as a promising scaffold for the development of novel antimalarial agents. Chemical modification of the curcumin backbone, particularly the β-diketone moiety, has led to the synthesis of pyrazole derivatives with significantly enhanced potency against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum.

Quantitative Structure-Activity Relationship Data

The antimalarial activity of curcumin and its pyrazole analogs is summarized in Table 1. The data highlights the remarkable increase in potency achieved through heterocyclic modification of the parent curcumin molecule.

Table 1: In Vitro Antimalarial Activity of Curcumin and its Pyrazole Derivatives

| Compound Number | Compound Name/Description | IC₅₀ (µM) vs. CQ-S P. falciparum | IC₅₀ (µM) vs. CQ-R P. falciparum |

| - | Curcumin | ~3.25[1] | ~4.21[1] |

| 3 | Curcumin Pyrazole | 0.48[1] | 0.45[1] |

| 6 | N-(3-Nitrophenyl pyrazole) Curcumin | 0.87[1] | 0.89[1] |

| 11 | 4[4-Hydroxy-3-Methoxybenzylidene] Curcumin | 0.92[1] | 0.75[1] |

IC₅₀ (50% inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

The pyrazole analog of curcumin (Compound 3) demonstrated a sevenfold and ninefold increase in potency against CQ-S and CQ-R strains, respectively, when compared to curcumin.[1] This underscores the critical role of the pyrazole moiety in enhancing antimalarial activity.

Experimental Protocols

Synthesis of Curcumin Pyrazole Derivatives:

The synthesis of curcumin pyrazole analogs generally involves the cyclization of the 1,3-diketone chain of curcumin with hydrazine hydrate or a substituted hydrazine.[2] A typical procedure is as follows:

-

Curcumin is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

An equimolar amount of the respective hydrazine (e.g., hydrazine hydrate, p-chlorophenylhydrazine) is added to the solution.[3]

-

The reaction mixture is refluxed for a specified period, typically several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed, and purified, often by recrystallization or column chromatography.[4]

-

The final products are characterized by spectroscopic methods such as UV, ¹H NMR, and Mass Spectroscopy.[2][5]

In Vitro Antimalarial Assay:

The antimalarial activity of the synthesized compounds is evaluated against cultured P. falciparum strains. A common method is the schizont maturation inhibition assay or a radioisotopic assay using [³H]hypoxanthine incorporation.

-

P. falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum or a serum substitute like Albumax I.[6]

-

Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds in 96-well microtiter plates for 48-72 hours.[7]

-

For the schizont maturation assay, after incubation, thin blood smears are prepared, stained with Giemsa, and the number of schizonts per 200 asexual parasites is counted. The percentage of inhibition of schizont maturation is calculated relative to drug-free control wells.[8][9]

-

For the radioisotopic assay, [³H]hypoxanthine is added to the cultures. The parasites that survive treatment incorporate the radiolabel into their DNA. The amount of incorporated radioactivity is measured using a scintillation counter, and the IC₅₀ values are determined by analyzing the dose-response curves.[10]

SAR Visualization

The following diagram illustrates the core structure-activity relationships of the curcumin-based antimalarials.

Caption: SAR of Curcumin Analogs.

Flavonoids from Allophylus africanus as Plasmepsin II Inhibitors

Extracts from the barks and leaves of the plant Allophylus africanus have demonstrated significant in vivo antimalarial activity, suppressing malaria parasites by up to 97.81%.[11] The active constituents responsible for this efficacy are primarily flavonoids, including luteolin, apigenin, and their glycoside derivatives.[11][12] These compounds are thought to exert their antimalarial effect by inhibiting Plasmepsin II, a key aspartic protease in the life cycle of the malaria parasite.

Quantitative Structure-Activity Relationship Data

The potential of these flavonoids as Plasmepsin II inhibitors has been investigated using computational methods such as molecular docking. The binding energies, which indicate the affinity of the compound for the enzyme's active site, are presented in Table 2.

Table 2: Molecular Docking Binding Energies of Flavonoids against Plasmepsin II

| Compound Name | Binding Energy (kcal/mol) |

| Apigenin-6,8-di-C-hexoside | -10.2[4][11] |

| Luteolin-3',7-di-O-glucoside | -9.5[4] |

| Luteolin-7-O-glucoside | -9.1[4][11] |

| Apigenin-6-C-glucoside | -8.9[11] |

A lower binding energy indicates a more stable and favorable interaction between the ligand and the protein target.

The data suggests that the type and position of glycosidic substitution on the flavonoid core significantly influence the binding affinity to Plasmepsin II. Apigenin-6,8-di-C-hexoside exhibited the most favorable binding energy.

Experimental Protocols

Molecular Docking Protocol for Plasmepsin II:

The in silico evaluation of flavonoid derivatives as Plasmepsin II inhibitors typically follows this workflow:

-

Protein and Ligand Preparation: The three-dimensional crystal structure of Plasmepsin II (e.g., PDB ID: 2BJU) is obtained from the Protein Data Bank.[13][14] Water molecules are removed, and polar hydrogens and Kollman charges are added to the protein structure. The 3D structures of the flavonoid ligands are generated and optimized.[12]

-

Grid Generation: A grid box is defined around the active site of Plasmepsin II to encompass the binding pocket.[13]

-

Docking Simulation: Molecular docking is performed using software such as AutoDock.[13] The program explores various conformations and orientations of the ligand within the protein's active site and calculates the binding energy for each pose.

-

Analysis of Results: The docking results are analyzed to identify the most stable binding modes, the key amino acid interactions (e.g., hydrogen bonds, hydrophobic interactions), and the corresponding binding energies.[11]

Logical Relationship Visualization

The following diagram illustrates the logical workflow for the identification and evaluation of flavonoids from Allophylus africanus as potential antimalarial agents.

Caption: Flavonoid Antimalarial Drug Discovery Workflow.

References

- 1. Synthesis and exploration of novel curcumin analogues as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholar.ui.ac.id [scholar.ui.ac.id]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. ijacskros.com [ijacskros.com]

- 6. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Chloroquine Resistance in Plasmodium falciparum Isolates from Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 11. Discovery of plasmepsin inhibitors by fragment-based docking and consensus scoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.abu.edu.ng [journals.abu.edu.ng]

- 13. biosciencejournals.com [biosciencejournals.com]

- 14. bbrc.in [bbrc.in]

The Discovery and Preclinical Profile of Agent 26 (BRD7929): A Novel Phenylalanyl-tRNA Synthetase Inhibitor for Malaria

A Technical Guide for Researchers and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of new antimalarial agents with novel mechanisms of action. This technical guide details the discovery, mechanism of action, and preclinical evaluation of Agent 26, also known as BRD7929, a potent bicyclic azetidine compound that targets the parasite's protein synthesis machinery. This document provides an in-depth overview of the quantitative data, experimental methodologies, and relevant biological pathways associated with this promising antimalarial candidate.

Quantitative Data Summary

The preclinical data for Agent 26 (BRD7929) and its analogs demonstrate potent antiplasmodial activity and a promising in vivo profile. The following tables summarize the key quantitative findings from various studies.

Table 1: In Vitro Antiplasmodial Activity of BRD7929

| Plasmodium falciparum Strain | IC₅₀ (nM) | Reference(s) |

| Dd2 (chloroquine-resistant) | 5 | [1] |

| 3D7 (chloroquine-sensitive) | 9 | [1] |

Table 2: In Vitro Cytotoxicity of Bicyclic Azetidines

| Cell Line | Compound | CC₅₀ (µM) | Selectivity Index (SI)¹ | Reference(s) |

| HepG2 (Human Liver Carcinoma) | 3i (a 2-phenoxy-3-trichloromethylquinoxaline) | >53.1 | >156 | [2] |

| Various Human Cell Lines | General statement for bicyclic azetidines | Mentioned as a potential liability, specific data for BRD7929 not provided. | - |

¹ Selectivity Index (SI) = CC₅₀ / IC₅₀. A higher SI indicates greater selectivity for the parasite over mammalian cells. Data for a related class of compounds is presented due to the lack of specific public data for BRD7929.

Table 3: In Vivo Efficacy of Bicyclic Azetidines in Mouse Models

| Compound | Mouse Model | Dosing Regimen | Efficacy | Reference(s) |

| BRD7929 | P. falciparum infected humanized mice | Single low doses | Cure of infection | [1] |

| BRD7929 | P. berghei infected mice | Single low doses | Cure of infection | [1] |

| Related Bicyclic Azetidines | P. falciparum infected humanized mice | 4-day test | ED₉₀ of 1.6 mg/kg for P218 | [3] |

Table 4: Pharmacokinetic Parameters of Bicyclic Azetidines in Mice

| Compound | Dosing Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference(s) |

| BRD7929 | Not specified | Not specified | Not specified | Not specified | Described as "promising" | [1] |

| Primaquine (for comparison) | Oral | SPQ: ~1.6 µg/mL; RPQ: ~0.6 µg/mL | SPQ: 1; RPQ: 0.5 | SPQ: 1.9; RPQ: 0.45 | Not specified | [4] |

| Bromophycolide A (for comparison) | IV | - | - | 0.75 | - | [5] |

Note: Specific pharmacokinetic parameters for BRD7929 are not publicly available. Data for other antimalarial compounds are provided for context.

Mechanism of Action: Inhibition of Phenylalanyl-tRNA Synthetase

Agent 26 (BRD7929) exerts its antimalarial effect by inhibiting the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (cPheRS). This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid phenylalanine to its corresponding transfer RNA (tRNA). By blocking this step, BRD7929 effectively halts protein production, leading to parasite death. Structural studies have revealed that bicyclic azetidines bind to the active site of the α subunit of P. falciparum cPheRS, occupying the L-phenylalanine binding site and an adjacent auxiliary pocket. This binding is highly selective for the parasite enzyme over the human ortholog, which is a key attribute for a potential therapeutic agent.

Signaling Pathway Diagram

Caption: Mechanism of action of Agent 26 (BRD7929).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of novel antimalarial compounds like Agent 26.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is widely used to determine the 50% inhibitory concentration (IC₅₀) of a compound against the asexual blood stages of P. falciparum.[6]

Materials:

-

P. falciparum culture (e.g., 3D7 or Dd2 strains)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)

-

96-well black, clear-bottom microplates

-

Test compound (e.g., BRD7929) dissolved in DMSO

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

-

SYBR Green I nucleic acid stain (10,000x concentrate)

-

Fluorescence microplate reader

Procedure:

-

Maintain asynchronous P. falciparum cultures in human erythrocytes at 2-5% parasitemia and 2% hematocrit.

-

Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate. A typical starting concentration is 10 µM, with 2-fold serial dilutions. Include a no-drug control (DMSO vehicle only).

-

Add parasitized erythrocytes (0.5% parasitemia, 2% hematocrit) to each well.

-

Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

-

After incubation, add lysis buffer containing SYBR Green I (final concentration 1x) to each well.

-

Incubate the plates in the dark at room temperature for 1-2 hours.

-

Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Assay (4-Day Suppressive Test in P. berghei-infected mice)

This standard assay evaluates the ability of a compound to suppress parasite growth in a murine malaria model.[7]

Materials:

-

Plasmodium berghei (e.g., ANKA strain)

-

Swiss Webster or BALB/c mice (female, 6-8 weeks old)

-

Test compound formulated for oral or intraperitoneal administration

-

Vehicle control (e.g., 7% Tween 80, 3% ethanol in water)

-

Chloroquine (positive control)

-

Giemsa stain

-

Microscope

Procedure:

-

Infect mice intraperitoneally (i.p.) with 1x10⁵ P. berghei-parasitized red blood cells on Day 0.

-

Randomize mice into treatment and control groups (n=5 per group).

-

Two to four hours post-infection, administer the first dose of the test compound or vehicle control via the desired route (e.g., oral gavage).

-

Administer subsequent doses once daily for the next three days (Day 1, 2, and 3).

-

On Day 4, collect a thin blood smear from the tail vein of each mouse.

-

Stain the smears with Giemsa and determine the parasitemia by light microscopy.

-

Calculate the percentage of parasite suppression for each treatment group relative to the vehicle control group.

-

ED₅₀ and ED₉₀ values can be determined by testing a range of doses and using probit analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of mammalian cells, providing a measure of cytotoxicity (CC₅₀).[8][9]

Materials:

-

Human cell line (e.g., HepG2, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well clear, flat-bottom microplates

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate spectrophotometer

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the test compound in cell culture medium and add to the wells. Include a no-drug control (DMSO vehicle only).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value from the dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for the discovery and initial characterization of a novel antimalarial compound.

Experimental Workflow for Antimalarial Drug Discovery

Caption: A typical experimental workflow for antimalarial drug discovery.

Logical Relationship for Phenylalanyl-tRNA Synthetase Inhibition

Caption: Logical flow of cPheRS inhibition by Agent 26.

Conclusion

Agent 26 (BRD7929) represents a significant advancement in the discovery of novel antimalarial compounds. Its unique mechanism of action, targeting the essential parasite enzyme cPheRS, offers a potential solution to combat drug-resistant malaria. The potent in vitro activity against multiple P. falciparum strains and the promising in vivo efficacy in murine models underscore its potential as a preclinical candidate. Further optimization and detailed toxicological and pharmacokinetic studies will be crucial in advancing this compound or its analogs toward clinical development. This guide provides a foundational understanding of the core data and methodologies associated with the evaluation of this promising new class of antimalarials.

References

- 1. med.nyu.edu [med.nyu.edu]

- 2. 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial Natural Product Bromophycolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT (Assay protocol [protocols.io]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: In Silico Modeling of Antimalarial Agent Binding Targets

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery and development of novel antimalarial agents with new mechanisms of action. In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective approach to identify and characterize potential drug targets, predict binding affinities, and elucidate mechanisms of action. This technical guide provides a detailed exploration of the computational methodologies used to investigate the binding targets of novel antimalarial compounds. Due to the absence of specific public domain data for a compound explicitly named "Antimalarial agent 26," this guide will focus on the general principles and established in silico workflows applicable to the characterization of any novel antimalarial agent.

Core Principles of In Silico Target Identification

The identification of a drug's binding target is a critical step in understanding its therapeutic effect and potential off-target toxicities. Computational approaches to target identification can be broadly categorized into two main strategies: sequence-based and structure-based methods.

Sequence-Based Approaches: These methods rely on the comparison of protein sequences to infer functional relationships. A common technique is to compare the proteome of the pathogen (P. falciparum) with that of the host (Homo sapiens) to identify proteins that are essential for the parasite but absent or significantly different in humans. This approach helps in prioritizing targets to minimize potential host toxicity.[1]

Structure-Based Approaches: With the increasing availability of protein structures, structure-based methods have gained prominence. Molecular docking, a key technique in this category, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for the virtual screening of large compound libraries against a known protein target or, conversely, the docking of a specific compound against a panel of potential protein targets.[2][3]

Experimental & Computational Workflow

The in silico investigation of a novel antimalarial agent's binding targets typically follows a multi-step workflow.

Figure 1: A generalized workflow for the in silico identification of drug binding targets.

Detailed Methodologies

1. Compound and Target Preparation:

-

Ligand Preparation: The 3D structure of the antimalarial agent is generated and optimized using computational chemistry software. This involves assigning correct protonation states and generating low-energy conformers.

-

Target Database Creation: A library of potential protein targets from P. falciparum is compiled. This can be based on genomic data, proteomic data, or literature reviews of essential parasite proteins.[1][4] The 3D structures of these proteins are obtained from databases like the Protein Data Bank (PDB) or generated using homology modeling if experimental structures are unavailable.

2. Molecular Docking and Virtual Screening:

-

Protocol: A molecular docking program (e.g., AutoDock, Glide) is used to systematically predict the binding mode of the antimalarial agent within the active or allosteric sites of each potential target protein.[3][5]

-

Scoring Functions: The docking poses are evaluated using scoring functions that estimate the binding free energy. These scores are used to rank the potential targets.

3. Binding Free Energy Calculations:

-

More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be employed to recalculate the binding free energies of the top-ranked poses for higher accuracy.

4. Molecular Dynamics (MD) Simulations:

-

Purpose: To assess the stability of the ligand-protein complex over time and to observe conformational changes that may occur upon binding.[5]

-

Procedure: The top-ranked ligand-protein complexes from docking are subjected to MD simulations in a simulated physiological environment (water, ions, etc.). The stability of the complex is analyzed by monitoring metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).[5]

Potential Binding Targets for Antimalarial Agents

While specific targets for "this compound" are not publicly known, several key P. falciparum proteins and pathways are established or promising targets for antimalarial drugs.

Table 1: Potential Antimalarial Drug Targets

| Target Class | Specific Example(s) | Function | Rationale for Targeting |

| Proteases | Plasmepsins, Falcipains | Hemoglobin digestion | Essential for parasite nutrition and survival in red blood cells. |

| Kinases | Calcium-Dependent Protein Kinases (CDPKs) | Signal transduction | Regulate crucial parasite processes like invasion and egress. |

| Transporters | Chloroquine Resistance Transporter (PfCRT) | Drug and solute transport | Mutations are linked to drug resistance; targeting could restore sensitivity.[6] |

| Metabolic Enzymes | Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) | Folate biosynthesis | Essential for DNA synthesis and parasite replication.[6] |

| Dihydropteroate Synthetase (DHPS) | Folate biosynthesis | A validated target for sulfa drugs. | |

| Acetyl-CoA Synthetase (AcAS) | Fatty acid metabolism | Crucial for membrane biosynthesis and other metabolic processes.[6][7] | |

| Protein Synthesis | Aminoacyl-tRNA Synthetases (aaRSs) | Protein translation | Essential for protein synthesis; some are sufficiently different from human orthologs.[7] |

| Heme Detoxification | Heme Polymerization | Detoxification of free heme | Inhibition leads to the accumulation of toxic heme, killing the parasite.[8][9] |

Signaling Pathways and Logical Relationships

The disruption of key signaling pathways is a common mechanism of action for antimicrobial agents.

Figure 2: A simplified signaling pathway illustrating a potential mechanism of action for an antimalarial agent that inhibits a kinase cascade, ultimately leading to parasite death.

Conclusion

In silico modeling provides a powerful and multifaceted approach to elucidate the binding targets of novel antimalarial agents. By integrating a range of computational techniques, from molecular docking to molecular dynamics simulations, researchers can efficiently screen for and characterize potential drug-target interactions. While this guide outlines the general methodologies, the specific application to a novel compound would necessitate detailed experimental data on its structure and activity. The continued development and application of these computational tools will undoubtedly accelerate the discovery of the next generation of antimalarial drugs.

References

- 1. In silico prediction of antimalarial drug target candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leveraging computational tools to combat malaria: assessment and development of new therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.unar.ac.id [repository.unar.ac.id]

- 4. An in silico strategy for identification of novel drug targets against Plasmodium falciparum | Medicines for Malaria Venture [mmv.org]

- 5. Antimalarial drug discovery against malaria parasites through haplopine modification: An advanced computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New targets for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinine - Wikipedia [en.wikipedia.org]

- 9. pnas.org [pnas.org]

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Naphthoquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4-naphthoquinone derivatives, a class of compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document details key properties such as solubility, pKa, redox potential, and lipophilicity, presenting quantitative data in structured tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for the determination of these properties and visualizes key signaling pathways modulated by these derivatives.

Core Physicochemical Properties

The biological activity of 1,4-naphthoquinone derivatives is intrinsically linked to their physicochemical characteristics. These properties govern their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their mechanism of action at the molecular level.

Solubility

The solubility of 1,4-naphthoquinone and its derivatives is a critical factor influencing their bioavailability and formulation development. Generally, the parent 1,4-naphthoquinone is sparingly soluble in water but shows better solubility in organic solvents.[1][2] The introduction of various substituents can significantly alter this property.

| Compound/Derivative | Solvent | Solubility | Reference(s) |

| 1,4-Naphthoquinone | Water | 0.09 g/L | [1] |

| 1,4-Naphthoquinone | Petroleum Ether | Slightly Soluble | [1] |

| 1,4-Naphthoquinone | Polar Organic Solvents | Soluble | [1] |

| 1,4-Naphthoquinone | Alkaline Solutions | Produces a reddish-brown color | [1] |

| Hydroxy substituted 1,4-naphthoquinones | EtOH-Et2O (1:4) | 4.81% (for 4-hydroxy-6-methyl-2-pyrone) | [3] |

pKa (Acid Dissociation Constant)

The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, lipophilicity, and ability to interact with biological targets. For hydroxy-1,4-naphthoquinone derivatives, the acidity of the hydroxyl group is a key determinant of their chemical behavior.

| Derivative | pKa | Method | Reference(s) |

| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | 3.98 | Not Specified | [4] |

| Isolapachol | < 6 | pH-metric and hybrid pH-metric/UV titration | [5] |

| Lapachol | > 6 | pH-metric and hybrid pH-metric/UV titration | [5] |

| 2-Hydroxy-3-methyl-N-hexyl-1,4-naphthoquinone | pKa1 (enol): 6.15, pKa2 (ammonium): Not specified | pH-metric and hybrid pH-metric/UV titration | [5][6] |

| 2-Hydroxy-3-(N-morpholinomethyl)-1,4-naphthoquinone | pKa1 (enol): 8.59, pKa2 (ammonium): Not specified | pH-metric and hybrid pH-metric/UV titration | [6] |

Redox Potential

The redox properties of 1,4-naphthoquinones are central to their biological activity, particularly their ability to undergo redox cycling and generate reactive oxygen species (ROS).[7] Cyclic voltammetry is a common technique used to determine the redox potentials of these compounds.

| Derivative | Anodic Peak Potential (V) | Cathodic Peak Potential (V) | Conditions | Reference(s) |

| 2,3-dichloro-1,4-naphthoquinone (NQ) | -0.18, +0.95 | -0.30 | 0.1 M NaClO4 in 96% ethanol, pH 4.0 | [8] |

| 3-chloro-2-((4-hydroxyphenyl)amino)-1,4-naphthoquinone (NQ1) | +0.45, +0.80 | +0.35 | 0.1 M NaClO4 in 96% ethanol, pH 4.0 | [8] |

| 4-((3-chloro-1,4-naphthoquinon-2-yl)amino)phenyl fluorosulfate (NQS) | +0.55 | +0.45 | 0.1 M NaClO4 in 96% ethanol, pH 4.0 | [8] |

| 3-phenoxymethyl menadione derivatives | Epc (V) range: -0.82 to -0.91 | Epa (V) range: -0.70 to -0.81 | DMSO with 0.1 M NBu4PF6 | [9] |

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to partition between an oily and an aqueous phase. It is a critical parameter for predicting membrane permeability and overall drug-likeness.

| Compound/Derivative | logP | Method | Reference(s) |

| 2-Hydroxy-1,4-naphthoquinone | 0.9 | Computed (XLogP3-AA) | [10] |

| 2-phenyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione | 3.42 - 4.03 | Not Specified | Not Specified |

| 2-(4-chlorophenyl)-3,4-dihydro-2H-benzo[g]chromene-5,10-dione | 3.42 - 4.03 | Not Specified | Not Specified |

| 2-(4-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-5,10-dione | 3.42 - 4.03 | Not Specified | Not Specified |

| 2-(4-methylphenyl)-3,4-dihydro-2H-benzo[g]chromene-5,10-dione | 3.42 - 4.03 | Not Specified | Not Specified |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is paramount in drug discovery and development. This section provides detailed methodologies for key experiments cited in the literature for 1,4-naphthoquinone derivatives.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12]

Objective: To determine the equilibrium solubility of a 1,4-naphthoquinone derivative in an aqueous buffer.

Materials:

-

Test compound (1,4-naphthoquinone derivative)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Organic solvent for stock solution (e.g., DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

-

Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer. Alternatively, a small volume of a concentrated stock solution can be added to the buffer.

-

Seal the vials tightly and place them on an orbital shaker or rotator.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS).

-

The solubility is reported as the mean concentration from at least three replicate experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[5]

Objective: To determine the pKa of a hydroxyl-1,4-naphthoquinone derivative.

Materials:

-

Test compound

-

Solvent system (e.g., water:ethanol 1:1 v/v)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.02 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

-

pH meter with a combination electrode

-

Burette

-

Stirrer

Procedure:

-

Dissolve a known amount of the test compound in the chosen solvent system.

-

Acidify the solution to a low pH (e.g., ~3) with the standardized HCl solution.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH of the solution after each addition of NaOH.

-

Continue the titration until the pH reaches a high value (e.g., ~12).

-

Plot the pH versus the volume of NaOH added to obtain the titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the acidic protons have been neutralized. For diprotic or polyprotic acids, multiple inflection points will be observed, corresponding to each pKa.

Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of compounds.[8]

Objective: To determine the redox potentials of a 1,4-naphthoquinone derivative.

Materials:

-

Test compound

-

Solvent (e.g., 96% ethanol, DMSO)

-

Supporting electrolyte (e.g., 0.1 M NaClO4, 0.1 M NBu4PF6)

-

Potentiostat/galvanostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon electrode, impregnated graphite electrode)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (e.g., nitrogen, argon) for deoxygenation

Procedure:

-

Prepare a solution of the test compound in the chosen solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell and immerse the electrodes in the solution.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Set the parameters on the potentiostat, including the initial potential, final potential, and scan rate.

-

Run the cyclic voltammogram by scanning the potential from the initial to the final value and then back to the initial potential.

-

The resulting plot of current versus potential will show peaks corresponding to the reduction and oxidation of the compound.

-

The peak potentials (anodic and cathodic) provide information about the redox potentials of the derivative.

Determination of Lipophilicity (logP) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP values.[1][13]

Objective: To determine the logP of a 1,4-naphthoquinone derivative.

Materials:

-

Test compound

-

Reference compounds with known logP values

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase: a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or buffer

-

Data acquisition and processing software

Procedure:

-

Prepare stock solutions of the test compound and a series of reference compounds with a range of known logP values.

-

Set up the HPLC system with a C18 column and a suitable mobile phase composition (isocratic or gradient elution can be used).

-

Inject the reference compounds and the test compound individually onto the HPLC column.

-

Record the retention time (t_R) for each compound.

-

Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the dead time (retention time of a non-retained compound).

-

Create a calibration curve by plotting the logarithm of the capacity factor (log k) of the reference compounds against their known logP values.

-

Determine the log k of the test compound from its retention time.

-

Use the calibration curve to interpolate the logP value of the test compound.

Signaling Pathways and Mechanisms of Action

The biological effects of 1,4-naphthoquinone derivatives are often mediated by their ability to induce oxidative stress and interfere with key cellular signaling pathways.

Anticancer Activity: ROS-Mediated Apoptosis

A primary mechanism of the anticancer activity of many 1,4-naphthoquinone derivatives involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis (programmed cell death) in cancer cells.[4][14] This process often involves the modulation of the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways.

Caption: ROS-mediated apoptosis induced by 1,4-naphthoquinone derivatives.

Antimicrobial Activity: Oxidative Stress and DNA Damage

The antimicrobial action of 1,4-naphthoquinone derivatives is also largely attributed to their ability to induce oxidative stress within microbial cells.[5][6] The generated ROS can damage cellular components, including DNA, leading to bacterial cell death.

Caption: Antimicrobial mechanism via ROS-induced DNA damage.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 1,4-naphthoquinone derivatives, highlighting their importance in the context of drug discovery and development. The provided data tables, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and scientists working with this versatile class of compounds. A thorough understanding of these fundamental properties is essential for the rational design and optimization of new 1,4-naphthoquinone derivatives with enhanced therapeutic potential.

References

- 1. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-Hydroxy-1,4-naphthoquinone | C10H6O3 | CID 6755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 13. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

- 14. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification for Novel Antimalarial Agents: An In-depth Technical Guide

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of novel antimalarial agents with new mechanisms of action. A critical step in this process is the identification and validation of effective drug targets within the parasite. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies and experimental protocols for identifying and validating novel antimalarial targets.

Introduction to Antimalarial Target Identification

The primary goal of target identification is to pinpoint essential parasite components that can be selectively inhibited by a drug molecule with minimal off-target effects on the human host. Historically, antimalarial drug discovery has relied on phenotypic screening of large compound libraries to identify molecules that inhibit parasite growth.[1][2][3] While successful, this approach often does not reveal the drug's mechanism of action, creating a bottleneck in lead optimization and development.[2][4] Modern approaches, therefore, integrate phenotypic screening with a variety of target deconvolution strategies to elucidate the molecular targets of active compounds.[5][6][7]

Key Strategies for Target Identification

A multi-pronged approach, combining genetic, proteomic, and computational methods, is often the most effective strategy for novel target identification and validation.

Forward Chemical Genetics (Phenotypic Screening and Target Deconvolution)

This classical approach begins with identifying compounds that exhibit desired phenotypic effects, such as killing the parasite, and then working backward to identify the molecular target.

Workflow for Forward Chemical Genetics:

A powerful method for identifying drug targets is to generate parasite resistance to a compound of interest in vitro and then identify the genetic changes responsible for that resistance through whole-genome sequencing.[2][5] This approach has successfully identified targets for several promising antimalarial candidates.[6][8]

Experimental Protocol: In Vitro Evolution of Resistance

-

Parasite Culture: A clonal population of P. falciparum is cultured in human erythrocytes.

-

Drug Pressure: The parasite culture is exposed to a sublethal concentration of the antimalarial compound.

-

Stepwise Increase in Concentration: As the parasites adapt, the drug concentration is gradually increased in a stepwise manner.

-

Monitoring Resistance: The 50% inhibitory concentration (IC50) is periodically measured to monitor the emergence of a resistant phenotype.

-

Clonal Isolation: Once a significant shift in IC50 is observed, resistant parasites are cloned by limiting dilution.

-

Genomic DNA Extraction: Genomic DNA is isolated from both the resistant clones and the parental drug-sensitive strain.

-

Whole Genome Sequencing: Next-generation sequencing is performed on the isolated genomic DNA.

-

Bioinformatic Analysis: The genomes of the resistant and sensitive parasites are compared to identify single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) that are associated with resistance.[2]

Chemoproteomic approaches aim to directly identify the protein(s) that a compound interacts with in the parasite.[1][6]

-

Affinity-Based Protein Profiling (AfBPP): This method involves immobilizing the drug on a solid support (e.g., beads) to "pull down" its binding partners from parasite lysates.[6] The captured proteins are then identified by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more thermally stable when bound to a ligand.[5] Intact cells or cell lysates are treated with the compound, heated to different temperatures, and the soluble protein fraction is analyzed by mass spectrometry to identify proteins with increased thermal stability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Parasite Culture and Treatment: P. falciparum-infected red blood cells are treated with the compound of interest or a vehicle control.

-

Heating: The treated cells are aliquoted and heated to a range of temperatures.

-

Lysis and Centrifugation: The cells are lysed, and insoluble (denatured) proteins are removed by centrifugation.

-

Protein Quantification: The soluble protein fraction is collected and prepared for analysis.

-

Mass Spectrometry: The proteins in the soluble fraction are identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: The melting curves for each protein in the treated and control samples are compared. A shift in the melting curve indicates a direct interaction between the protein and the compound.[5]

Reverse Genetics and Target Validation

In contrast to forward genetics, reverse genetics starts with a hypothesized target and investigates its essentiality and suitability for drug targeting.

The development of CRISPR/Cas9 technology has revolutionized functional genomics in P. falciparum.[9][10][11] This tool allows for precise gene editing to validate potential drug targets.

Experimental Protocol: CRISPR/Cas9-mediated Gene Knockout in P. falciparum

-

Vector Construction: A plasmid is constructed containing the Cas9 nuclease, a guide RNA (gRNA) specific to the target gene, and a donor DNA template for homology-directed repair. The donor template typically contains a selectable marker.

-

Parasite Transfection: The constructed plasmid is introduced into P. falciparum schizonts by electroporation.

-

Selection: Transfected parasites are selected using a drug corresponding to the selectable marker in the donor template.

-

Genotypic Validation: The genomic DNA of the selected parasites is analyzed by PCR and sequencing to confirm the desired genetic modification.

-

Phenotypic Analysis: The growth of the mutant parasites is monitored to determine if the targeted gene is essential for parasite survival.[9][11]

'Omics' Approaches

High-throughput 'omics' technologies provide a global view of the parasite's biology and can reveal novel drug targets.[7]

-

Genomics: As described with IVIEWGA, genomics is crucial for identifying mutations associated with drug resistance.[2]

-

Transcriptomics: Microarray or RNA-seq analysis can be used to study changes in gene expression in response to drug treatment, providing clues about the compound's mode of action.

-

Proteomics: Mass spectrometry-based proteomics can identify changes in protein expression or post-translational modifications upon drug treatment.[5]

-

Metabolomics: This approach analyzes the global metabolic profile of the parasite and can identify metabolic pathways that are perturbed by a drug.[4][5]

Table 1: Comparison of Target Identification Strategies

| Strategy | Principle | Advantages | Disadvantages |

| IVIEWGA | Selection of resistant mutants and identification of causal mutations.[2][5] | Unbiased, identifies physiologically relevant targets. | Can be time-consuming, mutations may not be in the direct target.[8] |

| Chemoproteomics | Direct identification of drug-protein interactions.[1][6] | Identifies direct binding partners, can be high-throughput. | Requires chemical modification of the drug, may miss transient interactions. |

| CRISPR/Cas9 | Targeted gene disruption or modification to assess essentiality.[9][10] | Precise and efficient for target validation. | Requires prior knowledge of a putative target. |

| 'Omics' Profiling | Global analysis of changes in genes, transcripts, proteins, or metabolites.[7] | Provides a broad overview of a drug's effects. | Can be difficult to distinguish direct from indirect effects. |

Promising Antimalarial Drug Targets and Signaling Pathways

Several parasite-specific pathways and processes are being actively investigated as sources of novel drug targets.

Protein Kinases and Signaling Pathways

Protein kinases play crucial roles in regulating the parasite's life cycle and are therefore attractive drug targets.[12]

The cyclic AMP (cAMP)-dependent signaling pathway is essential for key processes in the parasite's blood stage, including red blood cell invasion.[13] This pathway involves the activation of protein kinase A (PKA) by cAMP.

Targeting components of this pathway, such as PKA or the phosphodiesterases that degrade cAMP, represents a promising strategy for developing new antimalarials.[13]

Other Validated and Emerging Targets

A growing number of parasite enzymes and transporters are being validated as potential drug targets.[14][15]

Table 2: Examples of Novel Antimalarial Drug Targets

| Target | Function | Stage of Activity | Rationale for Targeting |

| Phenylalanyl-tRNA synthetase (PheRS) | Protein synthesis | Asexual blood stage | Essential for parasite survival, has pockets that can be targeted for selective inhibition.[8] |

| Phosphatidylinositol 4-kinase (PI4K) | Lipid metabolism, protein trafficking | Asexual blood and liver stages | Essential for parasite viability, inhibitors show potent antimalarial activity.[16] |

| N-myristoyltransferase (NMT) | Protein modification | Asexual blood and liver stages | Crucial for the function of many essential proteins, inhibitors are in development.[14][17] |

| UMP-CMP kinase (UCK) | Nucleotide synthesis | Asexual blood stage | Identified as essential through genome-scale metabolic modeling.[18] |

| Acetyl-CoA synthetase (AcAS) | Metabolism | Asexual blood stage | Essential for the synthesis of a key metabolic precursor.[14] |

Conclusion and Future Directions

The landscape of antimalarial drug discovery is rapidly evolving, with a shift from a primary reliance on phenotypic screening to a more integrated approach that combines chemical and biological tools to identify and validate novel drug targets.[19][20] The continued application of 'omics' technologies, coupled with the power of CRISPR-based gene editing, will undoubtedly accelerate the discovery of the next generation of antimalarial drugs. The prioritization of targets that are essential across multiple life cycle stages of the parasite will be crucial for the development of drugs that not only treat the disease but also block transmission and prevent relapse.[17][21]

References

- 1. research.monash.edu [research.monash.edu]

- 2. Muddled mechanisms: recent progress towards antimalarial target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. malariaworld.org [malariaworld.org]

- 5. The antimalarial resistome – finding new drug targets and their modes of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoproteomics for Plasmodium parasite drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. portlandpress.com [portlandpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of erythrocyte signalling pathways during Plasmodium falciparum infection identifies targets for host-directed antimalarial intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. malariaworld.org [malariaworld.org]

- 15. Antimalarial targets | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. Genomic and Genetic Approaches to Studying Antimalarial Drug Resistance and Plasmodium Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New developments in anti-malarial target candidate and product profiles | Semantic Scholar [semanticscholar.org]

- 18. journals.asm.org [journals.asm.org]

- 19. Prioritization of Molecular Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Prioritization of Molecular Targets for Antimalarial Drug Discovery | Medicines for Malaria Venture [mmv.org]

- 21. researchgate.net [researchgate.net]

In-depth Technical Guide: Preliminary In Vivo Efficacy of Antimalarial Agent 26

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimalarial agent 26, a 1,4-naphthoquinone derivative (CAS No. 2299199-56-5), has been identified as an orally active compound with promising antimalarial properties[1][2]. This technical guide provides a summary of the available information on its preliminary in vivo efficacy. While specific quantitative data from in vivo studies are not publicly available in the reviewed literature, this document outlines the typical experimental protocols for evaluating such agents and presents a framework for data presentation. Furthermore, it visualizes the putative signaling pathway associated with its mechanism of action and a general experimental workflow for in vivo antimalarial drug screening.

Introduction to this compound

This compound is a derivative of 1,4-naphthoquinone with the molecular formula C20H22N4O3[2]. It has demonstrated cytotoxic activity against Plasmodium falciparum with selectivity over mammalian cell lines[1][2]. Preliminary in vivo studies have indicated that this agent can inhibit parasitemia induced by Plasmodium berghei[1][2]. The 1,4-naphthoquinone scaffold is a known pharmacophore in antimalarial drug discovery, often associated with the inhibition of the parasite's mitochondrial electron transport chain.

Quantitative Data on In Vivo Efficacy

Comprehensive quantitative data on the in vivo efficacy of this compound, such as ED50 (effective dose), ED90, parasite reduction ratios, and survival rates, are not detailed in the available search results. However, for the purpose of illustrating how such data would be presented, the following tables provide a standardized format for reporting preclinical in vivo antimalarial efficacy data.

Table 1: In Vivo Suppressive Efficacy of this compound against P. berghei in Mice

| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Parasitemia on Day 4 (%) | Percent Inhibition (%) |

| Vehicle Control | - | Oral | Data not available | - |

| This compound | Value | Oral | Data not available | Value |

| Chloroquine (Reference) | Value | Oral | Data not available | Value |

Table 2: Curative Efficacy and Survival Analysis of this compound in P. berghei-Infected Mice

| Treatment Group | Dose (mg/kg) | Mean Day of Recrudescence | Mean Survival Time (Days) | Cure Rate (%) |

| Vehicle Control | - | - | Data not available | 0 |

| This compound | Value | Data not available | Data not available | Value |

| Chloroquine (Reference) | Value | Data not available | Data not available | Value |

Experimental Protocols

The following is a generalized experimental protocol for assessing the in vivo antimalarial efficacy of a test compound, based on standard methodologies. The specific parameters for this compound are not available.

Four-Day Suppressive Test (Peter's Test)

This is a standard method to evaluate the schizontocidal activity of a compound against early-stage malaria infection.

-

Animal Model: Swiss albino mice (20-25g) are used.

-

Parasite Strain: A chloroquine-sensitive strain of Plasmodium berghei is used for infection.

-

Infection: Mice are inoculated intraperitoneally with 1x10^7 parasitized red blood cells.

-

Drug Administration: The test compound (this compound) is administered orally once daily for four consecutive days, starting 2 hours post-infection. A vehicle control group and a positive control group (e.g., chloroquine at 20 mg/kg/day) are included.

-

Parasitemia Determination: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitemia.

-

Efficacy Calculation: The average parasitemia of the control and treated groups is calculated. The percentage of suppression of parasitemia is calculated using the formula: [(A - B) / A] x 100, where A is the mean parasitemia in the negative control group and B is the mean parasitemia in the treated group.

Rane's Test (Curative Test)

This test is used to assess the curative potential of a compound on an established infection.

-

Animal Model and Infection: As described in the four-day suppressive test.

-

Drug Administration: Treatment is initiated 72 hours (day 3) after infection, by which time a significant level of parasitemia is established. The compound is administered once daily for a specified number of days (e.g., 5 days).

-

Monitoring: Parasitemia is monitored daily from the day of treatment initiation until the parasitemia is cleared or the mouse dies. The survival time of the mice in each group is also recorded.

-

Evaluation: The curative effect is determined by the clearance of parasites from the blood and the number of mice that survive for at least 30 days without recrudescence.

Visualizations

Proposed Mechanism of Action: Inhibition of Mitochondrial Electron Transport Chain

The 1,4-naphthoquinone scaffold of this compound suggests a mechanism of action involving the inhibition of the parasite's mitochondrial electron transport chain (mETC), a pathway essential for pyrimidine biosynthesis in Plasmodium falciparum.

Caption: Proposed mechanism of this compound targeting Complex III of the mETC.

Experimental Workflow for In Vivo Efficacy Screening

The following diagram illustrates a typical workflow for the preliminary in vivo screening of a candidate antimalarial compound.

Caption: A generalized workflow for in vivo antimalarial drug efficacy testing.

Conclusion

This compound (CAS 2299199-56-5) is a promising orally active 1,4-naphthoquinone derivative with demonstrated in vitro activity against P. falciparum and preliminary indications of in vivo efficacy against P. berghei. While detailed quantitative in vivo data and specific experimental protocols are not yet widely published, this guide provides a framework for understanding and evaluating its potential as a future antimalarial therapeutic. Further studies are warranted to fully characterize its in vivo efficacy, pharmacokinetic profile, and safety.

References

A Technical Guide to Mode of Action Studies for Novel Antimalarial Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery of new antimalarial agents with novel mechanisms of action.[1][2] While phenotypic screening has successfully identified numerous potent compounds, elucidating their mode of action (MoA) is a critical and complex step in the drug development pipeline.[3][4] Understanding the molecular target and the downstream cellular consequences of a compound's activity is essential for lead optimization, predicting potential resistance mechanisms, and building effective combination therapies.[5][6]

This technical guide provides an in-depth overview of the core experimental strategies and methodologies employed to deconvolute the MoA of new antimalarial chemical scaffolds. It details common experimental workflows, from initial phenotypic assessment to specific target validation, and presents the data in a structured format for clarity and comparison.

The Modern MoA Elucidation Workflow

The journey from a "hit" compound identified in a phenotypic screen to a lead with a well-defined MoA typically follows a multi-pronged, hierarchical approach. This workflow integrates genetic, proteomic, and metabolomic techniques to build a comprehensive understanding of the drug's interaction with the parasite.

The overall strategy begins with broad phenotypic screening to identify active compounds and characterize their speed of action and stage-specificity.[7] Promising hits are then subjected to a battery of parallel or sequential studies aimed at generating a testable hypothesis about their molecular target. Key hypothesis-generating methods include in vitro evolution of resistance coupled with whole-genome sequencing, chemoproteomics, and metabolomic profiling.[2][8][9] Finally, the putative target is validated through biochemical assays or genetic manipulation of the parasite.

Key Experimental Protocols

Detailed and robust methodologies are the bedrock of successful MoA studies. Below are protocols for fundamental assays used in the field.

In Vitro Growth Inhibition Assay (SYBR Green I-based)

This high-throughput assay is a cornerstone of primary screening to determine a compound's potency against the asexual blood stages of P. falciparum. It relies on the fluorescence of the SYBR Green I dye, which intercalates with DNA, to quantify parasite proliferation.

Protocol:

-

Compound Preparation: Serially dilute test compounds in an appropriate solvent (e.g., DMSO) and then in incomplete culture medium to achieve the desired final concentrations. Plate the compounds in duplicate or triplicate in a 96-well black, clear-bottom microplate.

-

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains). When the culture reaches the ring stage at a parasitemia of ~0.5-1%, dilute it to a final hematocrit of 2%.

-

Incubation: Add 180 µL of the parasite culture to each well of the compound-containing plate. Also include wells for positive controls (e.g., Chloroquine, Artemisinin) and negative controls (untreated parasites). Incubate the plate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

-

Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye. After incubation, add 100 µL of this lysis buffer to each well.

-

Reading: Seal the plate, mix gently, and incubate in the dark at room temperature for 1-2 hours. Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Normalize the data to the negative control (100% growth) and positive control (0% growth). Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Target Identification via In Vitro Evolution of Resistance (IVER)

This powerful genetic approach identifies the molecular target of a compound by selecting for resistant parasites and identifying the mutations responsible for the resistance phenotype.[10]

Protocol:

-

Drug Pressure Application: Start with a clonal parasite line (e.g., NF54). Expose a large parasite population (~10⁹ parasites) to the test compound at a concentration equivalent to its IC90.

-

Continuous Culture: Maintain the culture under constant drug pressure, monitoring for parasite recrudescence by microscopy (Giemsa-stained smears) or flow cytometry. Replenish media and compound every 2-3 days.

-

Dose Escalation: Once parasites adapt and grow consistently at the initial concentration, gradually increase the drug pressure in stepwise increments (e.g., 2-3x IC50).

-

Resistance Confirmation: After a stable resistant line is established (often taking 60-300 days), confirm the shift in IC50 compared to the parental line using a standard growth inhibition assay. A significant fold-change (e.g., >5x) indicates successful resistance selection.

-

Genomic DNA Extraction: Harvest the resistant parasites and the parental (sensitive) parasites. Extract high-quality genomic DNA using a commercial kit.

-

Whole-Genome Sequencing (WGS): Prepare sequencing libraries and perform paired-end sequencing on a platform like Illumina. Aim for a mean genome coverage of >50x.

-

Bioinformatic Analysis: Align the sequencing reads from both resistant and parental lines to the P. falciparum 3D7 reference genome. Identify single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) that are unique to the resistant line. Non-synonymous SNPs found in one or more independently selected resistant lines are strong candidates for the drug's target or a resistance mediator.

Quantitative Data for Novel Antimalarial Scaffolds

The potency and spectrum of activity are key parameters for prioritizing new scaffolds. The table below summarizes quantitative data for representative compounds that have undergone recent MoA studies.

| Compound/Scaffold | Putative Target / MoA | IC50 (NF54/3D7) | Assay Type | Stage of Action | Key Reference |

| ACT-451840 | Unknown | 0.4 nM | [³H]Hypoxanthine | Asexual Blood & Gametocyte | [11] |

| MMV030084 | Merozoite Egress/Invasion | ~500 nM | SYBR Green I | Schizont/Merozoite | [3] |

| KAE609 (Cipargamin) | PfATP4 (Sodium Ion Pump) | ~0.5-1.0 nM | [³H]Hypoxanthine | Ring/Trophozoite | [12] |

| KAF156 (Ganaplacide) | Unknown | ~12 nM | SYBR Green I | Asexual & Sexual Stages | [12] |

| DSM265 | Dihydroorotate Dehydrogenase | ~35 nM | pLDH Assay | Asexual Blood Stage | [13] |

| Naphthyridine Carboxamide | Novel/Unidentified | <10 nM | Not Specified | Asexual Blood Stage | [14] |

Note: IC50 values can vary based on parasite strain, assay conditions, and laboratory. The data presented are for comparative purposes.

Advanced MoA Methodologies

Beyond genetics, proteomic and metabolomic approaches provide direct biochemical evidence of a drug's effect.

Chemoproteomics

Chemoproteomic methods identify direct protein-drug interactions.[15]

-

Thermal Proteome Profiling (TPP / CETSA): This technique measures changes in the thermal stability of proteins across the proteome upon ligand binding. A drug binding to its target protein typically stabilizes it, increasing its melting temperature.[9] This provides unbiased, direct evidence of target engagement in a cellular context.

-

Affinity-Based Protein Profiling (AfBPP): This method uses a chemical probe, often a modified version of the drug with a clickable tag or biotin, to pull down its binding partners from the parasite lysate for identification by mass spectrometry.[15]

Metabolomic Profiling

This approach provides a snapshot of the metabolic state of the parasite after drug treatment. By measuring the relative abundance of hundreds of metabolites, it can identify the specific biochemical pathway that is perturbed by the compound.[10] For example, the accumulation of a substrate and depletion of its product strongly suggests inhibition of the converting enzyme. This metabolic "fingerprint" can quickly reveal if a new compound shares an MoA with a known drug class.

Conclusion

Determining the mode of action for new antimalarial scaffolds is an indispensable component of the drug discovery process. The modern strategy has shifted from a linear, often slow process to a parallel, multi-omics approach that rapidly generates and validates hypotheses. By integrating robust methodologies in parasite genetics, proteomics, and metabolomics, researchers can efficiently identify novel drug targets, understand potential resistance pathways, and accelerate the development of the next generation of life-saving antimalarial therapies. The continuous refinement of these techniques will be crucial in the global effort to combat and ultimately eradicate malaria.[1]

References

- 1. malariaworld.org [malariaworld.org]

- 2. The antimalarial resistome - finding new drug targets and their modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Promising antimalarial hits from phenotypic screens: a review of recently-described multi-stage actives and their modes of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Promising antimalarial hits from phenotypic screens: a review of recently-described multi-stage actives and their modes of action [frontiersin.org]

- 5. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Editorial: Advances in anti-malarial drug discovery [frontiersin.org]

- 7. Phenotypic screens in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. malariaworld.org [malariaworld.org]

- 9. research.monash.edu [research.monash.edu]

- 10. Prioritization of Molecular Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New targets for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Single-Dose Combination Study with the Experimental Antimalarials Artefenomel and DSM265 To Determine Safety and Antimalarial Activity against Blood-Stage Plasmodium falciparum in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rutgers University Office of Research logo [techfinder.rutgers.edu]

- 15. Chemo‐proteomics in antimalarial target identification and engagement - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SYBR Green I-Based Malaria Drug Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction